molecular formula C15H15NO3S B4679047 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B4679047
M. Wt: 289.4 g/mol
InChI Key: BZAMAYAZKMZTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide, commonly known as BDB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for researchers in many different fields.

Mechanism of Action

The exact mechanism of action of BDB is not yet fully understood, but it is thought to act as a serotonin and dopamine releaser. BDB has been found to bind to specific receptors in the brain, leading to the release of these neurotransmitters.
Biochemical and Physiological Effects:
BDB has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and feelings of well-being. BDB has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using BDB in lab experiments is its ability to selectively release serotonin and dopamine, making it a useful tool for studying the effects of these neurotransmitters on the brain and behavior. However, like any experimental tool, BDB has limitations, including the potential for toxicity and the need for careful dosing and monitoring.

Future Directions

There are many future directions for research on BDB. One area of interest is in the study of its potential use in the treatment of depression and other mood disorders. BDB may also have applications in the study of addiction and other neurological disorders. Further research is needed to fully understand the mechanism of action of BDB and its potential uses in scientific research.

Scientific Research Applications

BDB has been studied for its potential use in a variety of different scientific research applications. One area of interest is in the study of the central nervous system, where BDB has been found to have effects on the release of neurotransmitters such as serotonin and dopamine. BDB has also been studied for its potential use in the treatment of depression and other mood disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-10(2)20-8-12(9)15(17)16-11-3-4-13-14(7-11)19-6-5-18-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAMAYAZKMZTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-3-thiophenecarboxamide

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